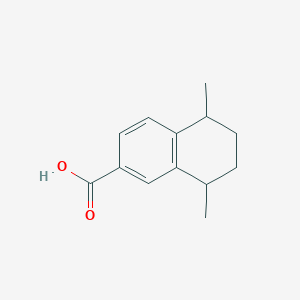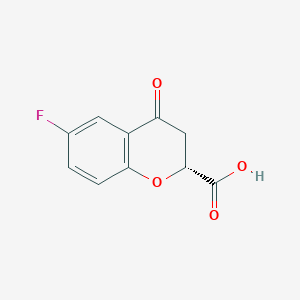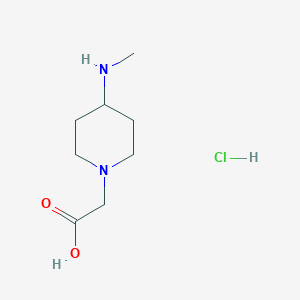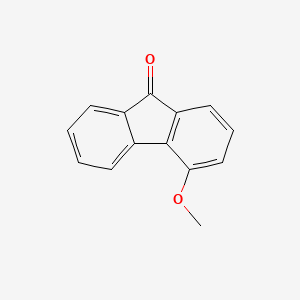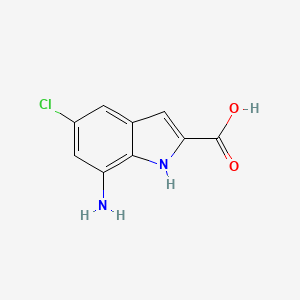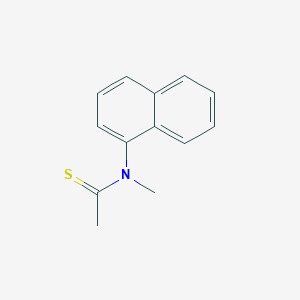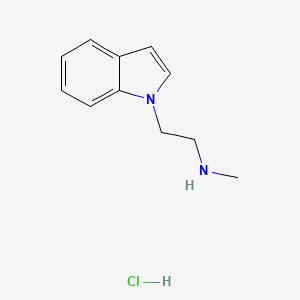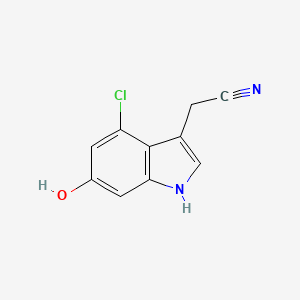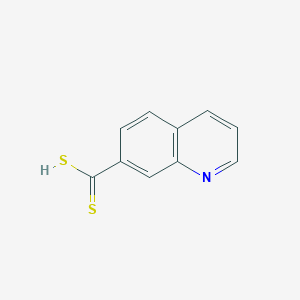
Quinoline-7-carbodithioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoline-7-carbodithioic acid is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. Quinoline itself was first extracted from coal tar by Friedlieb Ferdinand Runge in 1834 . Quinoline derivatives, including this compound, have garnered significant attention due to their broad range of pharmaceutical activities, such as antiviral, anticancer, and anti-HIV properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline-7-carbodithioic acid can be achieved through various methods. One efficient approach involves the sequential addition and I2-mediated desulfurative cyclization . This method starts with o-aminothiophenol and 1,3-ynone under mild conditions, leading to the formation of quinoline derivatives . Another method involves the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of green and sustainable chemical processes is becoming increasingly important in industrial production to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
Quinoline-7-carbodithioic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions, including acidic, basic, and neutral environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinoline-7-carboxylic acid .
Aplicaciones Científicas De Investigación
Quinoline-7-carbodithioic acid has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Quinoline-7-carbodithioic acid involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes, leading to the disruption of cellular processes . The exact molecular targets and pathways involved depend on the specific application and context .
Comparación Con Compuestos Similares
Quinoline-7-carbodithioic acid can be compared with other similar compounds, such as:
Quinoline-4-carboxylic acid: Another quinoline derivative with similar chemical properties but different biological activities.
Quinoline-8-carboxylic acid: Similar to this compound but with different reactivity and applications.
Uniqueness
This compound is unique due to its specific chemical structure and reactivity, which make it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Conclusion
This compound is a versatile compound with significant potential in various scientific research applications. Its unique chemical properties and reactivity make it an important building block for the synthesis of various heterocyclic compounds and a promising candidate for the development of new therapeutic agents.
Propiedades
Número CAS |
143490-38-4 |
|---|---|
Fórmula molecular |
C10H7NS2 |
Peso molecular |
205.3 g/mol |
Nombre IUPAC |
quinoline-7-carbodithioic acid |
InChI |
InChI=1S/C10H7NS2/c12-10(13)8-4-3-7-2-1-5-11-9(7)6-8/h1-6H,(H,12,13) |
Clave InChI |
WJGNHBWIIFYQEK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C(C=C2)C(=S)S)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 6-fluoroimidazo[1,5-A]pyridine-3-carboxylate](/img/structure/B11893497.png)
